molecular formula C11H16N2O B14014409 4-(2-pyridinyl)-4-Piperidinemethanol

4-(2-pyridinyl)-4-Piperidinemethanol

Cat. No.: B14014409
M. Wt: 192.26 g/mol
InChI Key: JIWTTXFKHUWNNI-UHFFFAOYSA-N
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Description

4-(2-pyridinyl)-4-Piperidinemethanol is a chemical compound that features a piperidine ring substituted with a pyridinyl group and a hydroxymethyl group. This compound is of interest due to its unique structure, which combines the properties of both piperidine and pyridine rings, making it a valuable molecule in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-pyridinyl)-4-Piperidinemethanol typically involves the reaction of 2-pyridinecarboxaldehyde with piperidine in the presence of a reducing agent. One common method is the reduction of the intermediate Schiff base formed between 2-pyridinecarboxaldehyde and piperidine using sodium borohydride or lithium aluminum hydride .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and solvents are carefully selected to ensure efficient production while minimizing environmental impact .

Chemical Reactions Analysis

Types of Reactions

4-(2-pyridinyl)-4-Piperidinemethanol undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carbonyl group.

    Reduction: The pyridine ring can be reduced to a piperidine ring under specific conditions.

    Substitution: The pyridinyl group can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Electrophilic reagents like halogens and sulfonyl chlorides are employed.

Major Products Formed

Scientific Research Applications

4-(2-pyridinyl)-4-Piperidinemethanol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(2-pyridinyl)-4-Piperidinemethanol involves its interaction with specific molecular targets. The pyridinyl group can interact with enzymes and receptors, modulating their activity. The hydroxymethyl group can form hydrogen bonds with biological molecules, enhancing its binding affinity. These interactions can influence various biochemical pathways, leading to the observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(2-pyridinyl)-4-Piperidinemethanol is unique due to its combination of a pyridinyl group and a hydroxymethyl group on a piperidine ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C11H16N2O

Molecular Weight

192.26 g/mol

IUPAC Name

(4-pyridin-2-ylpiperidin-4-yl)methanol

InChI

InChI=1S/C11H16N2O/c14-9-11(4-7-12-8-5-11)10-3-1-2-6-13-10/h1-3,6,12,14H,4-5,7-9H2

InChI Key

JIWTTXFKHUWNNI-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1(CO)C2=CC=CC=N2

Origin of Product

United States

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